2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Overview
Description
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a benzotriazole moiety, an ethoxybenzyl group, and a trifluoromethyl-substituted nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole derivative, followed by the introduction of the ethoxybenzyl group through nucleophilic substitution. The final step involves the coupling of the benzotriazole derivative with the nicotinonitrile core under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, potentially inhibiting enzymatic activity or altering metal-dependent processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol: Known for its use as a UV stabilizer in plastics.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Another UV stabilizer with applications in coatings and adhesives.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Used in the stabilization of polymers and other organic materials.
Uniqueness
What sets 2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE apart is its combination of functional groups, which confer unique chemical and physical properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[3-(benzotriazol-2-yl)-4-ethoxyphenyl]methylsulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F3N5OS/c1-2-37-26-13-12-18(14-25(26)36-34-22-10-6-7-11-23(22)35-36)17-38-27-20(16-32)21(28(29,30)31)15-24(33-27)19-8-4-3-5-9-19/h3-15H,2,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLROEBYDVFJAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N)N4N=C5C=CC=CC5=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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